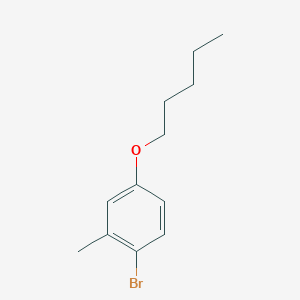
5-Fluoro-3-n-pentoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-n-pentoxybenzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes. The presence of a fluorine atom in the benzene ring significantly alters its chemical properties, making it a compound of interest in various fields such as medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-n-pentoxybenzaldehyde can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, a fluorine atom is introduced into the benzene ring via a substitution reaction using a suitable fluorinating agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the preparation of intermediates, followed by the introduction of the fluorine atom and the pentoxy group. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-3-n-pentoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Fluoro-3-n-pentoxybenzoic acid.
Reduction: 5-Fluoro-3-n-pentoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-3-n-pentoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-n-pentoxybenzaldehyde involves its interaction with various molecular targets. The fluorine atom’s high electronegativity influences the compound’s reactivity and binding affinity to biological molecules. This can lead to the inhibition or activation of specific enzymes and pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-n-pentoxybenzaldehyde
- 5-Fluoro-4-n-pentoxybenzaldehyde
- 3-Fluoro-3-n-pentoxybenzaldehyde
Uniqueness
5-Fluoro-3-n-pentoxybenzaldehyde is unique due to the specific positioning of the fluorine and pentoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
IUPAC Name |
3-fluoro-5-pentoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-2-3-4-5-15-12-7-10(9-14)6-11(13)8-12/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFPDHUHDPKSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7977368.png)
![1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B7977377.png)



